Cas no 1822674-18-9 (2-(Pyrrolidin-3-ylthio)-4,5-dihydrothiazole hydrochloride)
2-(Pyrrolidin-3-ylthio)-4,5-dihydrothiazole hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 2-(pyrrolidin-3-ylthio)-4,5-dihydrothiazole hydrochloride
- 2-pyrrolidin-3-ylsulfanyl-4,5-dihydro-1,3-thiazole;hydrochloride
- 2-(Pyrrolidin-3-ylthio)-4,5-dihydrothiazole hydrochloride
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- MDL: MFCD28126196
- Inchi: 1S/C7H12N2S2.ClH/c1-2-8-5-6(1)11-7-9-3-4-10-7;/h6,8H,1-5H2;1H
- InChI Key: VUADDSHGFQAQEL-UHFFFAOYSA-N
- SMILES: Cl.S(C1=NCCS1)C1CNCC1
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 170
- Topological Polar Surface Area: 75
2-(Pyrrolidin-3-ylthio)-4,5-dihydrothiazole hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P184986-100mg |
2-(pyrrolidin-3-ylthio)-4,5-dihydrothiazole hydrochloride |
1822674-18-9 | 100mg |
$ 135.00 | 2022-06-03 | ||
| TRC | P184986-500mg |
2-(pyrrolidin-3-ylthio)-4,5-dihydrothiazole hydrochloride |
1822674-18-9 | 500mg |
$ 500.00 | 2022-06-03 | ||
| TRC | P184986-1g |
2-(pyrrolidin-3-ylthio)-4,5-dihydrothiazole hydrochloride |
1822674-18-9 | 1g |
$ 775.00 | 2022-06-03 | ||
| Enamine | EN300-240466-1g |
2-(pyrrolidin-3-ylsulfanyl)-4,5-dihydro-1,3-thiazole hydrochloride |
1822674-18-9 | 1g |
$842.0 | 2023-09-15 | ||
| Enamine | EN300-240466-5g |
2-(pyrrolidin-3-ylsulfanyl)-4,5-dihydro-1,3-thiazole hydrochloride |
1822674-18-9 | 5g |
$2443.0 | 2023-09-15 | ||
| Enamine | EN300-240466-10g |
2-(pyrrolidin-3-ylsulfanyl)-4,5-dihydro-1,3-thiazole hydrochloride |
1822674-18-9 | 10g |
$3622.0 | 2023-09-15 | ||
| Enamine | EN300-240466-0.05g |
2-(pyrrolidin-3-ylsulfanyl)-4,5-dihydro-1,3-thiazole hydrochloride |
1822674-18-9 | 95% | 0.05g |
$707.0 | 2024-06-19 | |
| Enamine | EN300-240466-0.1g |
2-(pyrrolidin-3-ylsulfanyl)-4,5-dihydro-1,3-thiazole hydrochloride |
1822674-18-9 | 95% | 0.1g |
$741.0 | 2024-06-19 | |
| Enamine | EN300-240466-0.25g |
2-(pyrrolidin-3-ylsulfanyl)-4,5-dihydro-1,3-thiazole hydrochloride |
1822674-18-9 | 95% | 0.25g |
$774.0 | 2024-06-19 | |
| Enamine | EN300-240466-0.5g |
2-(pyrrolidin-3-ylsulfanyl)-4,5-dihydro-1,3-thiazole hydrochloride |
1822674-18-9 | 95% | 0.5g |
$809.0 | 2024-06-19 |
2-(Pyrrolidin-3-ylthio)-4,5-dihydrothiazole hydrochloride Related Literature
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on 2-(Pyrrolidin-3-ylthio)-4,5-dihydrothiazole hydrochloride
2-(Pyrrolidin-3-ylthio)-4,5-dihydrothiazole hydrochloride: A Comprehensive Overview
The compound with CAS No. 1822674-18-9, known as 2-(Pyrrolidin-3-ylthio)-4,5-dihydrothiazole hydrochloride, is a fascinating molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of thiazoles, which are heterocyclic aromatic compounds widely studied for their biological activities and synthetic applications. The pyrrolidin-3-ylthio group attached to the thiazole ring introduces unique electronic and steric properties, making this compound a subject of interest in both academic and industrial research.
Recent studies have highlighted the importance of 4,5-dihydrothiazole derivatives in drug discovery. These compounds exhibit a range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. The hydrochloride salt form of this compound is particularly advantageous due to its enhanced solubility and stability, which are critical factors in pharmaceutical formulations. Researchers have explored the synthesis of this compound through various routes, including nucleophilic substitution and cyclization reactions, optimizing conditions to achieve high yields and purity.
The structural features of 2-(Pyrrolidin-3-ylthio)-4,5-dihydrothiazole hydrochloride make it an ideal candidate for further functionalization. By modifying the pyrrolidine ring or the sulfur atom within the thioether group, chemists can tailor the molecule's properties for specific applications. For instance, substituting the pyrrolidine moiety with other nitrogen-containing heterocycles has shown promise in enhancing bioavailability and reducing toxicity in preclinical models.
From a synthetic perspective, the preparation of this compound involves a multi-step process that begins with the synthesis of the corresponding thiol intermediate. The reaction sequence typically includes thiolation of a suitable precursor followed by cyclization to form the dihydrothiazole ring. The use of microwave-assisted synthesis has been reported to significantly accelerate this process while maintaining product quality. Such advancements underscore the importance of modern synthetic techniques in streamlining the production of complex molecules like this one.
In terms of applications, 2-(Pyrrolidin-3-ylthio)-4,5-dihydrothiazole hydrochloride has shown potential as a building block for more complex structures in medicinal chemistry. Its ability to participate in various coupling reactions makes it a versatile starting material for constructing bioactive molecules. Additionally, its role as an intermediate in peptide synthesis has been explored, highlighting its utility in organic synthesis.
Recent research has also focused on understanding the pharmacokinetic profile of this compound. Studies conducted in animal models have provided insights into its absorption, distribution, metabolism, and excretion (ADME) properties. These findings are crucial for evaluating its suitability as a drug candidate or as an intermediate in drug development pipelines.
Moreover, computational chemistry approaches have been employed to predict the molecular interactions and binding affinities of this compound with various biological targets. Molecular docking studies have revealed potential binding modes with enzymes and receptors implicated in diseases such as cancer and inflammation. These computational insights guide experimental studies aimed at validating these interactions and assessing therapeutic potential.
In conclusion, 2-(Pyrrolidin-3-ylthio)-4,5-dihydrothiazole hydrochloride stands out as a valuable molecule with diverse applications across chemistry and pharmacology. Its unique structure, coupled with recent advances in synthetic methodologies and biological evaluations, positions it as a promising candidate for further exploration in both academic and industrial settings.
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